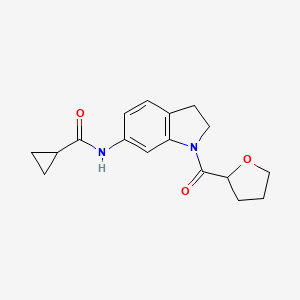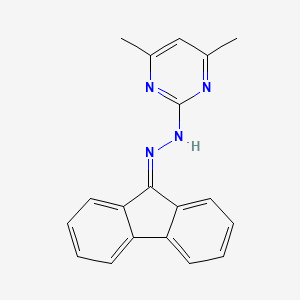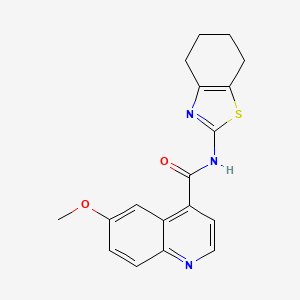
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide is a complex organic compound that features a unique combination of a tetrahydrofuran ring, an indole moiety, and a cyclopropane carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide typically involves multiple steps:
-
Formation of the Tetrahydrofuran-2-carbonyl Intermediate
Starting Material: Tetrahydrofuran (THF)
Reagents: Acyl chloride or anhydride
Conditions: The reaction is usually carried out under anhydrous conditions with a base such as triethylamine to neutralize the generated acid.
-
Synthesis of the Indolin-6-yl Intermediate
Starting Material: Indole or indoline derivatives
Reagents: Electrophilic reagents such as acyl chlorides or anhydrides
Conditions: The reaction is typically performed in the presence of a Lewis acid catalyst like aluminum chloride.
-
Coupling of Intermediates
Reagents: The tetrahydrofuran-2-carbonyl intermediate and the indolin-6-yl intermediate
Conditions: Coupling reactions are often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
-
Formation of the Cyclopropanecarboxamide Group
Reagents: Cyclopropanecarboxylic acid or its derivatives
Conditions: The final step involves the formation of the amide bond, typically using coupling agents like DCC (dicyclohexylcarbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation of the indole moiety can lead to the formation of oxindole derivatives.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed under anhydrous conditions.
Products: Reduction can lead to the formation of tetrahydroindole derivatives.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often carried out in the presence of a base.
Products: Substitution reactions can modify the functional groups attached to the indole or tetrahydrofuran rings.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The indole moiety is known for its presence in many natural products with biological activity, suggesting that derivatives of this compound could exhibit interesting pharmacological properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Compounds containing indole and tetrahydrofuran rings have been studied for their anticancer, antiviral, and anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety, for example, is known to bind to multiple receptors and enzymes, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
- Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
- May exhibit different reactivity and biological activity due to the smaller size of the acetamide group.
-
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide
- Contains a benzamide group, which could influence its interaction with biological targets and its physical properties.
-
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propionamide
- Features a propionamide group, potentially altering its solubility and reactivity compared to the cyclopropanecarboxamide derivative.
Uniqueness
The uniqueness of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide lies in its combination of structural elements. The presence of the cyclopropane ring can impart rigidity and influence the compound’s three-dimensional shape, potentially affecting its interaction with biological targets and its overall reactivity.
Propriétés
IUPAC Name |
N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(12-3-4-12)18-13-6-5-11-7-8-19(14(11)10-13)17(21)15-2-1-9-22-15/h5-6,10,12,15H,1-4,7-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAGBBRRGDEFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B3011045.png)
![4-methoxy-2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3011048.png)
![N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011050.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B3011051.png)

![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride](/img/structure/B3011055.png)
![4-((1H-imidazol-1-yl)methyl)-N-([2,3'-bipyridin]-3-ylmethyl)benzamide](/img/structure/B3011056.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3011061.png)




![2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B3011066.png)
